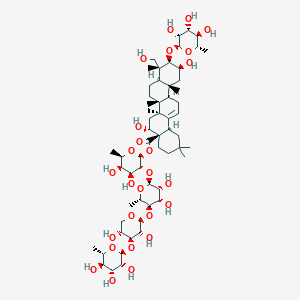

Bellissaponin BS1

説明

Bellissaponin BS1 (CAS: 121340-61-2) is a saponin compound cataloged for its utility in life sciences research, particularly in biochemical and pharmacological studies . Bellissaponin BS1 is commercially available for research purposes, as indicated in life science product directories, but its natural source and biosynthesis pathway remain unspecified in the reviewed literature .

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-22-33(64)36(67)40(71)49(77-22)82-45-29(62)20-76-48(43(45)74)81-44-25(4)80-50(42(73)39(44)70)83-46-38(69)35(66)24(3)79-52(46)85-53(75)59-16-15-54(5,6)17-27(59)26-11-12-31-55(7)18-28(61)47(84-51-41(72)37(68)34(65)23(2)78-51)56(8,21-60)30(55)13-14-57(31,9)58(26,10)19-32(59)63/h11,22-25,27-52,60-74H,12-21H2,1-10H3/t22-,23-,24+,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWLAXJMCZYEJ-DZXZRISASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)C)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Bellissaponin BS1 can be synthesized through the treatment of acylated oleanane-type triterpene saponins with sodium methoxide in methanol . This reaction produces the desacyl derivative, Bellissaponin BS1, along with methyl (S)-(+)-3-hydroxybutyrate .

Industrial Production Methods: Industrial production of Bellissaponin BS1 typically involves the extraction of triterpenoid saponins from the flowers of Bellis perennis using methanol under reflux conditions . The methanol extract is then subjected to further purification processes to isolate Bellissaponin BS1 .

化学反応の分析

Types of Reactions: Bellissaponin BS1 undergoes various chemical reactions, including:

Oxidation: Bellissaponin BS1 can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Bellissaponin BS1.

Substitution: Substitution reactions can introduce new functional groups into the Bellissaponin BS1 molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of Bellissaponin BS1.

科学的研究の応用

Bellissaponin BS1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

Industry: Utilized in the development of natural products and herbal medicines.

作用機序

The mechanism of action of Bellissaponin BS1 involves its interaction with various molecular targets and pathways. For example, it has been shown to induce apoptotic cell death in human digestive tract carcinoma cells . This apoptotic effect is mediated through the regulation of specific signaling pathways involved in cell death and survival .

類似化合物との比較

Chemical and Pharmacological Profiles

Functional and Structural Insights

- Biological Activities: Basellasaponins A/B: Demonstrated anti-inflammatory and antimicrobial effects in prior research, with Basellasaponin A cited for its role in modulating lipid metabolism .

- Structural Variability : Differences in glycosylation patterns and aglycone structures among saponins significantly influence their bioactivity and solubility. For example, phospholipid content in corn-derived BS1 (8.15%) versus BS2 (0.11%) correlates with enhanced solubilization capacity, a factor that may apply to Bellissaponin BS1 if similarly structured .

Research Findings and Gaps

- Its classification as a "useful organic compound" suggests exploratory use in drug discovery or biomaterial engineering, but further validation is required .

- Comparative Studies: Biosurfactant Efficiency: Chloroform-extracted BS1 (unrelated to Bellissaponin BS1) showed superior copper oxide solubilization (2 g/L) compared to ethyl acetate-extracted BS2, underscoring solvent-dependent efficacy . Therapeutic Potential: Theasaponin E1 and Basellasaponin A have well-documented roles in metabolic disease research, whereas Bellissaponin BS1’s applications remain speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。